molecular formula C7H11N3 B11921644 1-(6-Methylpyrimidin-4-yl)ethan-1-amine

1-(6-Methylpyrimidin-4-yl)ethan-1-amine

Cat. No.: B11921644
M. Wt: 137.18 g/mol
InChI Key: JGCPUWGWTIOKGM-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Advanced Organic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, forms the core of a vast number of biologically significant molecules. nih.govnih.gov This structural motif is fundamental to life, being a key component of the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids DNA and RNA. researchgate.net The pyrimidine scaffold is also present in essential vitamins like thiamine (B1217682) (Vitamin B1). researchgate.net

In the realm of medicinal chemistry, pyrimidine derivatives are recognized for their extensive range of pharmacological activities. gsconlinepress.commdpi.com The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling the synthesis of compounds with diverse therapeutic applications. mdpi.com Molecules incorporating this heterocycle have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govgsconlinepress.com This wide spectrum of biological activity has established the pyrimidine nucleus as a "privileged scaffold," making it a focal point for drug discovery and development. nih.govresearchgate.net

Contextualization of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine within the Pyrimidine Class

Within the extensive family of pyrimidines, this compound is primarily classified as a synthetic intermediate or building block. chemicalregister.com Its chemical structure contains reactive sites, particularly the primary amine group on the ethanamine side chain, which can readily participate in various chemical transformations. smolecule.com

Typical reactions for this compound include:

Alkylation: The amino group can be modified with alkyl halides to produce more complex secondary or tertiary amines. smolecule.com

Acylation: Reaction with acyl chlorides or anhydrides yields corresponding amides. smolecule.com

Condensation: It can react with aldehydes or ketones to form imines. smolecule.com

The utility of this compound lies in its capacity to introduce the 6-methylpyrimidine moiety into larger, more elaborate molecular structures. This makes it a valuable precursor in multi-step syntheses aimed at creating novel compounds with specific, targeted functions. smolecule.commdpi.comarborpharmchem.com

Current Research Frontiers and Unexplored Avenues for this compound

While specific, in-depth research on the direct biological activity of this compound is limited, its potential is inferred from the well-documented activities of structurally related pyrimidine derivatives. smolecule.com The current research frontier for this compound is centered on its application as a scaffold in synthetic chemistry to explore new therapeutic agents.

Unexplored avenues for this compound are based on the known bioactivities of the pyrimidine class:

Anticancer Research: Pyrimidine derivatives are frequently investigated for their ability to inhibit cancer cell proliferation. smolecule.comnih.gov This specific compound could serve as a starting material for novel kinase inhibitors or other anticancer agents.

Antimicrobial Development: Given that many pyrimidine-based compounds exhibit antibacterial properties, this molecule is a potential candidate for the development of new antibiotics. smolecule.com

Neuropharmacology: Certain pyrimidine derivatives have been associated with neuroprotective effects, suggesting that novel compounds synthesized from this compound could be explored for applications in treating neurodegenerative diseases. smolecule.com

The biological activity of this compound itself remains an active area for future research, but its primary role is currently as a tool for accessing new chemical diversity. smolecule.com

Scope and Objectives of Academic Inquiry on this compound

The overarching objective of academic and industrial inquiry involving this compound is the discovery and development of novel, biologically active compounds. researchgate.netgsconlinepress.com Researchers utilize this and similar intermediates to systematically build libraries of new molecules that can be screened for therapeutic efficacy against a wide range of diseases. nih.gov

The specific goals of using this compound in research include:

Synthesis of Analog Libraries: To create a diverse set of related compounds by modifying the amine group or other parts of the molecule, allowing for the exploration of structure-activity relationships (SAR).

Development of Targeted Therapeutics: To design and synthesize molecules that can interact with specific biological targets, such as enzymes or receptors, which are implicated in diseases like cancer or infections. nih.gov

Optimization of Lead Compounds: To use it as a fragment in the chemical synthesis process to refine and improve the properties of a "lead compound" that has already shown promising, but non-optimal, biological activity.

In essence, the academic and industrial focus is on exploiting the chemical reactivity and structural features of this compound to generate new chemical entities with the potential to become future medicines. mdpi.comarborpharmchem.com

Table 2: Mentioned Chemical Compounds

Compound Name Class / Role
This compound Primary subject, Pyrimidine Intermediate
Uracil Pyrimidine Nucleobase
Thymine Pyrimidine Nucleobase
Cytosine Pyrimidine Nucleobase
Thiamine Vitamin containing a pyrimidine ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-(6-methylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-5-3-7(6(2)8)10-4-9-5/h3-4,6H,8H2,1-2H3

InChI Key

JGCPUWGWTIOKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 6 Methylpyrimidin 4 Yl Ethan 1 Amine and Its Derivatives

Pyrimidine (B1678525) Ring Construction Approaches Relevant to the 6-Methyl-4-substituted Pyrimidine Moiety

The formation of the 6-methyl-4-substituted pyrimidine moiety is a cornerstone of the synthesis. Several modern synthetic strategies can be employed to construct this heterocyclic core efficiently.

Multi-component Cyclocondensation Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of highly substituted pyrimidine rings in a single step. ajrconline.orgnih.govpreprints.org A common strategy involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an amidine. For the synthesis of a 6-methyl-4-substituted pyrimidine, acetylacetone (B45752) can serve as the 1,3-dicarbonyl component, providing the C2, C1', and methyl group at the 6-position. The choice of aldehyde and amidine would then determine the substituents at the 4- and 2-positions of the pyrimidine ring, respectively. While versatile, directing the regioselectivity of such reactions to obtain the desired 4,6-disubstitution pattern can sometimes be challenging and may require careful optimization of reaction conditions and starting materials.

A notable example of a three-component reaction for pyrimidine synthesis involves the condensation of an aromatic aldehyde, malononitrile, and thiourea (B124793) or urea (B33335) in the presence of a catalyst like phosphorus pentoxide. researchgate.netbenthamopen.com This approach, however, typically leads to aminopyrimidines, which would require further functionalization to introduce the desired acetyl group.

Annulation and Ring Transformation Pathways for Pyrimidine Derivatives

Annulation strategies, where a new ring is fused onto a pre-existing one, and ring transformation reactions provide alternative pathways to pyrimidine derivatives. While less common for the direct synthesis of simple substituted pyrimidines like the target scaffold, these methods can be valuable for accessing more complex, fused pyrimidine systems. Information specifically detailing the application of these methods for the direct construction of a 6-methyl-4-substituted pyrimidine core is limited in the context of the target molecule.

Strategic Functionalization of Pre-existing Pyrimidine Scaffolds

A highly effective and widely used approach involves the strategic functionalization of a readily available pyrimidine precursor.

One such precursor is 4-chloro-6-methylpyrimidine (B1361110) . The chloro substituent at the 4-position is a versatile handle for introducing the acetyl group. This can be achieved through various cross-coupling reactions. For instance, a Negishi or Stille coupling with an appropriate organometallic acetylating agent could be employed. Alternatively, reaction with a suitable nucleophile, followed by oxidation, can also lead to the desired ketone. For example, reaction with cyanide followed by hydrolysis and reaction with an organometallic reagent, or direct reaction with a protected acetyl carbanion equivalent are plausible routes. researchgate.netnih.govthieme.de

Another valuable precursor is 4-cyano-6-methylpyrimidine . The cyano group can be converted to the acetyl group through a Grignard reaction with methylmagnesium bromide, followed by acidic workup. This transformation provides a direct and efficient route to the key ketone intermediate, 1-(6-methylpyrimidin-4-yl)ethanone (B1589621). mdpi.com

Introduction of the Ethan-1-amine Side Chain

The final and crucial step in the synthesis is the introduction of the ethan-1-amine side chain. This is most commonly and efficiently achieved through the reductive amination of the ketone precursor, 1-(6-methylpyrimidin-4-yl)ethanone.

Reductive Amination Protocols

Reductive amination involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orgyoutube.commasterorganicchemistry.com A variety of reducing agents and conditions can be employed for this transformation.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (B1222165) (NaBH₄) Methanol (B129727) or ethanol, often with an acid catalyst.Readily available, inexpensive.Can also reduce the starting ketone if not controlled carefully.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, slightly acidic pH.More selective for the imine over the ketone.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane or tetrahydrofuran.Mild and selective, tolerates a wide range of functional groups.Moisture sensitive.
Catalytic Hydrogenation (H₂/Catalyst) Palladium, platinum, or nickel catalyst, various solvents."Green" method, high yields.Requires specialized equipment for handling hydrogen gas.
Leuckart-Wallach Reaction Formic acid or ammonium formate (B1220265) at high temperatures.One-pot procedure using inexpensive reagents. wikipedia.orgsemanticscholar.orgmdma.chresearchgate.netnih.govOften requires harsh conditions and can lead to side products.

For the synthesis of this compound, a direct reductive amination of 1-(6-methylpyrimidin-4-yl)ethanone with ammonia or an ammonium salt in the presence of a suitable reducing agent like sodium borohydride or through catalytic hydrogenation would be a highly effective method.

Furthermore, the development of asymmetric reductive amination protocols allows for the enantioselective synthesis of chiral amines. For instance, the use of a chiral catalyst, such as a Ru(OAc)₂{(S)-binap} complex, with ammonium trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure has been shown to be highly effective for the asymmetric reductive amination of 2-acetyl-6-substituted pyridines, providing a potential route to enantiomerically enriched this compound. nih.govacs.org Reductive aminases also offer a biocatalytic approach for the stereoselective amination of ketones. frontiersin.orgnih.gov

Nucleophilic Substitution Reactions with Amine Precursors

Nucleophilic substitution is a foundational method for introducing the amine functionality onto the pyrimidine ring. This typically involves the reaction of a pyrimidine core bearing a suitable leaving group at the C4 position with an amine precursor. The most common precursor for this transformation is 4-chloro-6-methylpyrimidine, where the chlorine atom is readily displaced by a nucleophilic amine.

The reaction of 4-chloro-6-methylpyrimidine with a primary amine precursor, such as ammonia or a protected amine equivalent, leads to the formation of the desired ethan-1-amine derivative. The choice of the amine nucleophile and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, direct amination can be challenging and may require high pressure and temperature. Alternative strategies often employ protected amines or nitrogen-containing nucleophiles that can be converted to the primary amine in a subsequent step. The general approach allows for the synthesis of a variety of N-substituted derivatives by selecting different amine precursors. psu.edumdpi.com The ease of modification of 6-chloropurine (B14466) derivatives through nucleophilic displacement highlights the versatility of this approach for creating diverse compound libraries. psu.edu The regioselectivity of such substitutions can be very high, as demonstrated in related heterocyclic systems where nucleophilic attack occurs preferentially at the chlorinated pyrimidine ring over other potentially reactive sites. mdpi.com

Table 1: Nucleophilic Substitution with Various Amine Precursors
Amine PrecursorTypical Reaction ConditionsIntermediate ProductNotes
Ammonia (NH₃)High pressure, elevated temperature, in solvent (e.g., MeOH)Direct formation of the primary amineCan lead to side products; requires specialized equipment.
BenzylamineBase (e.g., K₂CO₃), solvent (e.g., DMF), heatN-Benzyl protected amineRequires subsequent debenzylation (e.g., hydrogenolysis) to yield the primary amine.
Sodium Azide (B81097) (NaN₃)Solvent (e.g., DMSO), heat4-Azido-6-methylpyrimidineRequires subsequent reduction of the azide group (e.g., with H₂/Pd-C or PPh₃) to form the amine.

Stereoselective Synthesis of the Ethan-1-amine Stereocenter

The ethan-1-amine moiety of the title compound contains a chiral center, making stereoselective synthesis a critical aspect for pharmaceutical applications where a single enantiomer is often required. Biocatalysis, utilizing enzymes, has emerged as a powerful and green methodology for the asymmetric synthesis of chiral amines. nih.govresearchgate.net

Key enzymatic routes include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone precursor, such as 1-(6-methylpyrimidin-4-yl)ethan-1-one. The reaction is highly stereoselective, producing the desired amine in high enantiomeric excess (ee). nih.gov Protein engineering has expanded the substrate scope of transaminases to include bulky and aromatic substrates. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs perform the reductive amination of a ketone precursor using ammonia and a reducing cofactor (typically NADH or NADPH). nih.gov Engineered AmDHs have shown broad substrate scope and excellent stereoselectivity, enabling the synthesis of various chiral amines. nih.gov

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of a pre-formed imine or perform a one-pot reductive amination of a ketone and an amine. researchgate.net This method provides direct access to enantiopure chiral amines and is considered an attractive, green methodology. researchgate.net

These biocatalytic methods offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, representing a significant advancement over traditional chemical methods that may require chiral auxiliaries or metal catalysts. nih.gov

Table 2: Comparison of Stereoselective Synthesis Methods
MethodEnzyme ClassKey FeaturesTypical Stereoselectivity
Asymmetric AminationTransaminase (TA)Uses an amine donor to convert a ketone to a chiral amine. nih.gov>99% ee nih.gov
Reductive AminationAmine Dehydrogenase (AmDH)Uses ammonia and a cofactor to convert a ketone to a chiral amine. nih.govUp to 99.8% ee nih.gov
Reductive AminationImine Reductase (IRED)Reduces a pre-formed imine or performs one-pot ketone amination. researchgate.netHigh enantioselectivity researchgate.net

Synthetic Route Optimization and Process Intensification

To meet the demands of pharmaceutical manufacturing, optimizing the synthetic route for efficiency, scalability, and sustainability is paramount. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is a key strategy. One such approach is the adoption of continuous flow reactors (CFRs).

For the synthesis of this compound, CFRs offer significant advantages over traditional batch reactors. smolecule.com They provide precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to better temperature uniformity, improved mass transfer, and ultimately, higher conversion rates and product purity. smolecule.com For example, a tubular reactor with static mixers can be employed to enhance mixing and heat exchange, with an optimized residence time of 10–15 minutes at 100°C to maximize conversion. smolecule.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch ReactorContinuous Flow Reactor (CFR)
Control Less precise control over temperature and mixing gradients.Precise control over residence time, temperature, and mixing. smolecule.com
Scalability Challenging; often requires re-optimization.Easier to scale by running the reactor for a longer duration.
Safety Higher risk due to large volumes of reagents.Improved safety with smaller reaction volumes at any given time.
Efficiency Variable yields and potential for side products.Optimized conversion and higher purity. smolecule.com

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity. The synthesis of pyrimidine derivatives can be significantly enhanced through various catalytic methods. mdpi.com For the C-N bond formation required to install the ethan-1-amine group, transition metal catalysis is a prominent strategy.

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting tandem reactions for the synthesis of pyrimidine derivatives. mdpi.com They can facilitate C-N bond formation through cross-coupling reactions, often under milder conditions than uncatalyzed nucleophilic substitutions.

Palladium-Catalyzed Reactions: Palladium catalysts, particularly in the form of complexes with phosphine (B1218219) ligands, are widely used for C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination). mdpi.com These methods are highly versatile and tolerate a wide range of functional groups.

Iron-Catalyzed Reactions: Iron catalysts are an attractive, low-cost, and less toxic alternative to precious metal catalysts. Iron-promoted condensation reactions between carbonyl compounds and amidines can be used to construct the pyrimidine ring itself, which can then be further functionalized. mdpi.com

These catalytic approaches can lead to higher yields, reduced reaction times, and milder conditions compared to traditional stoichiometric methods, contributing to more efficient and sustainable synthetic routes. mdpi.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact. rsc.orgmdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Biocatalysis: As discussed in section 2.3.3, the use of enzymes like transaminases and amine dehydrogenases is a cornerstone of green chemistry. nih.gov These reactions occur in water under mild conditions, avoid heavy metal catalysts and harsh reagents, and offer exceptional selectivity, thus reducing waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic methods, particularly those that enable direct C-H amination or reductive amination, often exhibit higher atom economy than multi-step sequences involving protecting groups.

Use of Safer Solvents: The choice of solvent is a major factor in the environmental footprint of a synthesis. unibo.it Utilizing water as a solvent in biocatalytic steps or employing greener organic solvents like ethanol-water mixtures can significantly improve the sustainability of the process. smolecule.com

Process Intensification: The use of continuous flow reactors, as detailed in section 2.4, not only optimizes the reaction but also aligns with green chemistry principles by improving energy efficiency and minimizing waste generation. smolecule.com

By systematically applying these principles, the synthesis of this compound can be transformed into a more environmentally benign and economically viable process. rsc.org

Rigorous Characterization Techniques for 1 6 Methylpyrimidin 4 Yl Ethan 1 Amine Structures

Spectroscopic Characterization Modalities

Spectroscopic methods are instrumental in probing the molecular structure of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine in the solution state. These techniques provide detailed information about the electronic and vibrational properties of the molecule, allowing for a comprehensive understanding of its atomic connectivity and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the local electronic environment. Protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the heteroaromatic ring. The methyl group attached to the pyrimidine ring would present as a singlet in the upfield region. The ethanamine side chain would show a quartet for the methine proton (CH) and a doublet for the terminal methyl group (CH₃), with the coupling between them providing clear evidence of their connectivity. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbon atoms of the pyrimidine ring are expected to resonate at lower field strengths compared to the aliphatic carbons of the ethanamine side chain. The quaternary carbon of the pyrimidine ring attached to the methyl group and the carbon bearing the ethanamine substituent would also be identifiable.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Pyrimidine-H~8.5 - 9.0Singlet1H
Pyrimidine-H~7.0 - 7.5Singlet1H
CH-NH₂~4.0 - 4.5Quartet1H
Pyrimidine-CH₃~2.5 - 2.7Singlet3H
CH-CH₃ ~1.4 - 1.6Doublet3H
NH₂ Variable (broad)Singlet2H
¹³C NMR Predicted Chemical Shift (ppm)
Pyrimidine-C (quaternary)~160 - 170
Pyrimidine-CH~150 - 160
Pyrimidine-CH~115 - 125
C H-NH₂~50 - 60
Pyrimidine-C H₃~20 - 25
CH-C H₃~20 - 25

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FTIR spectrum would be expected to show absorptions corresponding to the N-H, C-H, C=N, and C=C bonds.

The primary amine group is a key feature, and its presence would be confirmed by N-H stretching vibrations, which typically appear as two bands in the 3500-3300 cm⁻¹ region for a primary amine. orgchemboulder.comrockymountainlabs.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic C-H stretching of the pyrimidine ring would be observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are anticipated in the 1600-1400 cm⁻¹ region. ijirset.com The aliphatic C-H stretching from the methyl and ethyl groups will appear in the 3000-2850 cm⁻¹ range.

Characteristic FTIR Absorption Bands for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3500 - 3300
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
N-H Bend1650 - 1580
C=N and C=C Ring Stretch1600 - 1400
C-N Stretch1335 - 1250

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₇H₁₁N₃), the calculated exact mass would be compared to the experimentally determined value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural insights. nih.govnih.gov Common fragmentation pathways for pyrimidine derivatives may involve cleavage of the side chain or fragmentation of the pyrimidine ring itself, providing corroborative evidence for the compound's structure. sphinxsai.comsapub.orgiosrjournals.org

Expected HRMS Data for this compound:

Parameter Value
Molecular FormulaC₇H₁₁N₃
Calculated Exact Mass137.0953
Expected Ion (M+H)⁺138.1031

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods provide invaluable information about a molecule's structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state.

Supramolecular Interactions and Crystal Packing Motifs of this compound and Related Structures

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. mdpi.com For this compound, the primary amine group and the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively. nih.gov It is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···N hydrogen bonds, forming dimers or more extended chains and sheets. researchgate.netnih.govnih.gov The methyl group and the aromatic ring could also participate in weaker C-H···π interactions, further influencing the crystal packing. researchgate.net The study of these supramolecular interactions is crucial for understanding the physical properties of the solid material.

Chromatographic and Purity Assessment Methodologies

The analysis of this compound, a basic heterocyclic amine, presents unique challenges that can be effectively addressed through the application of modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for its separation and purity determination. Due to the amine's basicity, special considerations are necessary to achieve symmetrical peak shapes and reproducible results. labrulez.comhelsinki.fi

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of pyrimidine derivatives. researchgate.net For a basic compound like this compound, peak tailing can occur due to interactions with residual silanol (B1196071) groups on conventional silica-based columns. helsinki.fi To mitigate this, several strategies can be employed:

Use of a high-purity, end-capped C18 or C8 column: These columns have a reduced number of free silanol groups.

Mobile phase modification: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can effectively block the active sites on the stationary phase, leading to improved peak symmetry. nih.govresearchgate.net

pH adjustment: Maintaining the mobile phase pH in the acidic or basic range can suppress the ionization of either the silanol groups or the amine, respectively, thus minimizing undesirable interactions. shodex.com A mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is a common mobile phase system. google.com

Given that this compound is a chiral compound, the separation of its enantiomers is crucial for stereospecific synthesis and biological evaluation. This is typically achieved using chiral stationary phases (CSPs) in HPLC. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral amines. mdpi.com

Illustrative RP-HPLC Method for Purity Assessment:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 7.0)B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Illustrative Chiral HPLC Method for Enantiomeric Separation:

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net Direct analysis of primary amines like this compound by GC can be challenging due to their polarity and tendency to adsorb onto the stationary phase, resulting in poor peak shape and tailing. labrulez.com

To overcome these issues, derivatization is often employed. The primary amine group can be converted into a less polar and more volatile derivative, such as a silyl (B83357) derivative using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). doi.orgcapes.gov.br This approach not only improves chromatographic performance but also enhances the mass spectral fragmentation patterns, aiding in structural confirmation. The use of a deactivated column is also essential for the successful analysis of amines. labrulez.com

Illustrative GC-MS Method for Purity and Impurity Profiling (after derivatization):

ParameterCondition
Column Non-polar capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Injector Temperature 270 °C
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Purity Assessment:

The purity of this compound is typically determined by calculating the area percentage of the main peak in the chromatogram obtained from HPLC or GC analysis. For instance, a purity of >99% is often required for research and development purposes. The identity of any significant impurities can be investigated using mass spectrometry.

Computational and Theoretical Chemistry Studies on 1 6 Methylpyrimidin 4 Yl Ethan 1 Amine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and properties of chemical compounds. DFT calculations, often employing functionals like B3LYP, are utilized to balance accuracy and computational cost, providing reliable predictions of molecular characteristics. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For 1-(6-Methylpyrimidin-4-yl)ethan-1-amine, conformational analysis is essential to identify the various possible spatial orientations (conformers) and their relative stabilities.

The primary focus of a conformational search for this molecule would be the rotation around the single bond connecting the ethylamine (B1201723) side chain to the pyrimidine (B1678525) ring. Different rotational isomers (rotamers) would exhibit distinct energy levels due to varying steric and electronic interactions. The results of such an analysis would identify the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other low-energy conformers that might be present in equilibrium. pjbmb.org.pk

Table 1: Illustrative Conformational Analysis Data This table describes the typical output from a conformational analysis study, identifying key low-energy conformers and their relative energetic properties.

Conformer IDDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Population (%)
Description The angle defining the rotation of the ethylamine group relative to the pyrimidine ring.The energy of each conformer relative to the most stable one (global minimum).The theoretical percentage of each conformer present at a given temperature, calculated from the relative energies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.netscribd.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the nitrogen atom of the amino group, which are the most nucleophilic sites. The LUMO is likely distributed over the pyrimidine ring, representing the most electrophilic region. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. thaiscience.info

Table 2: Frontier Molecular Orbital (FMO) Parameters This table outlines the key energy values derived from an FMO analysis.

ParameterEnergy Value (eV)Description
EHOMOCalculated ValueEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
ELUMOCalculated ValueEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
Energy Gap (ΔE)Calculated ValueThe difference between ELUMO and EHOMO, correlating with the chemical reactivity and kinetic stability of the molecule.

Charge distribution analysis provides insight into the electronic landscape of a molecule. Mulliken population analysis is a method of assigning partial charges to atoms based on the contribution of their basis functions to the molecular orbitals. uni-muenchen.dewikipedia.orgq-chem.com However, it is known to be highly dependent on the basis set used. wikipedia.org

Natural Bond Orbital (NBO) analysis offers a more robust alternative, localizing the electron density into Lewis-like structures (bonds and lone pairs). wikipedia.orgq-chem.com NBO analysis provides natural atomic charges and allows for the study of hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant electronic delocalization and stabilization. materialsciencejournal.org For this compound, NBO analysis would reveal charge delocalization from the nitrogen lone pairs into antibonding orbitals of the pyrimidine ring.

Table 3: Selected NBO Second-Order Perturbation Theory Analysis This table illustrates the type of data generated from an NBO analysis, showing key donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
Description A filled (Lewis-type) orbital.An empty (non-Lewis-type) orbital.The stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.dewolfram.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for predicting how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net

In an MEP map of this compound, the most negative regions (typically colored red or yellow) would be located around the nitrogen atoms of the pyrimidine ring and the amino group due to their lone pairs of electrons. These sites are susceptible to electrophilic attack. The positive regions (colored blue) would be found near the hydrogen atoms, particularly the amine hydrogens, indicating sites for nucleophilic attack. researchgate.net

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Network Characterization

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule and between molecules. researchgate.netnih.govwikipedia.org The method is based on the relationship between the electron density and the reduced density gradient. wikipedia.org

For this compound, NCI analysis would reveal intramolecular hydrogen bonding, for instance, between the amine hydrogens and a nitrogen atom on the pyrimidine ring, which could stabilize certain conformations. In a condensed phase or in the presence of other molecules, it would also characterize the intermolecular hydrogen bonding network, which is critical for understanding its crystal packing and interactions with biological targets. researchgate.netnih.gov

Computational Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which serve as a valuable tool for structural confirmation when compared with experimental data. nih.govresearchgate.net

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies can be used to predict the Infrared (IR) and Raman spectra of the molecule. The frequencies and intensities of the vibrational modes (e.g., C-H stretch, N-H stretch, ring vibrations) can be assigned and compared with experimental spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra by calculating the magnetic shielding tensors of the nuclei. These predicted spectra are instrumental in assigning experimental signals and confirming the molecular structure. researchgate.net

Reaction Mechanism Elucidation using Computational Methods for Derivatives of this compound

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving derivatives of this compound. These theoretical studies provide valuable insights into reaction pathways, transition states, and the energetics of intermediate structures, which are often challenging to determine through experimental means alone. A notable application of these methods is in the study of nucleophilic aromatic substitution (SNAr) reactions, a common transformation for pyrimidine rings.

A representative study focused on the SNAr reaction of 2-sulfonylpyrimidine derivatives with thiol nucleophiles showcases the utility of DFT in mechanistic elucidation. researchgate.net The calculations revealed that this reaction typically proceeds through a two-step mechanism involving a stabilized Meisenheimer-Jackson complex as an intermediate. researchgate.net

The general reaction pathway can be summarized as follows:

Nucleophilic Attack: The thiol nucleophile attacks the carbon atom of the pyrimidine ring bearing the sulfonyl leaving group. This leads to the formation of a transition state (TS1).

Formation of Meisenheimer Intermediate: Following the initial attack, a Meisenheimer intermediate is formed. This intermediate is a resonance-stabilized anion.

Leaving Group Departure: The reaction proceeds through a second transition state (TS2) as the sulfonyl leaving group is expelled, leading to the final arylated product.

DFT calculations were employed to compute the Gibbs free energy profile for this reaction, which helps in identifying the rate-determining step. The calculations for the reaction of 2-methylsulfonylpyrimidine with a model methanethiolate nucleophile indicated that the initial nucleophilic addition to form the Meisenheimer intermediate is the rate-determining step. researchgate.net

The computed Gibbs free energy profile for this SNAr reaction is detailed in the table below.

Reaction SpeciesRelative Gibbs Free Energy (ΔG in kcal/mol)
Reactants (RC)0.0
Transition State 1 (TS1)15.0
Meisenheimer Intermediate (INT)5.0
Transition State 2 (TS2)10.0
Products-10.0

Medicinal Chemistry Principles and Scaffold Design Employing the 6 Methylpyrimidin 4 Yl Ethan 1 Amine Motif

1-(6-Methylpyrimidin-4-yl)ethan-1-amine as a Key Pharmacophoric Scaffold

The "this compound" moiety serves as a crucial pharmacophoric scaffold in the design of various bioactive molecules, particularly kinase inhibitors. nih.gov The pyrimidine (B1678525) core is a privileged structure in medicinal chemistry due to its ability to mimic the purine (B94841) bases of ATP and form critical hydrogen bond interactions with the hinge region of protein kinases. mdpi.com The ethylamine (B1201723) substituent provides a key vector for introducing further diversity and optimizing pharmacokinetic and pharmacodynamic properties.

The key pharmacophoric features of this scaffold include:

The Pyrimidine Ring: Acts as a hydrogen bond acceptor and can engage in pi-stacking interactions within the ATP-binding pocket of kinases. researchgate.net

The Methyl Group at the 6-position: Can provide steric hindrance to orient the molecule within the binding site and can be a site for metabolic modification.

The Ethan-1-amine Group: The amino group can act as a hydrogen bond donor or acceptor and serves as a crucial attachment point for further chemical modifications to explore the surrounding binding pocket and improve properties such as solubility and cell permeability. rsc.org

The versatility of this scaffold has led to its incorporation into a multitude of small molecules targeting various protein kinases involved in cell cycle regulation and signal transduction pathways, which are often dysregulated in cancer. nih.gov

Design Strategies for Novel Pyrimidine-based Chemical Entities

The development of novel chemical entities based on the "this compound" scaffold employs a range of modern medicinal chemistry strategies. These approaches aim to enhance potency, selectivity, and drug-like properties while minimizing off-target effects.

Scaffold hopping is a powerful strategy in drug design used to identify novel core structures with similar biological activity but different chemical properties. nih.govresearchgate.net This approach can lead to compounds with improved intellectual property positions, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel biological activities. nih.gov For the "this compound" motif, scaffold hopping could involve replacing the pyrimidine core with other heterocyclic systems that maintain the key hydrogen bonding interactions with the target protein. nih.govox.ac.uk

Table 1: Examples of Bioisosteric Replacements for the 6-Methyl Group on the Pyrimidine Ring

Original Group Bioisosteric Replacement Potential Impact
Methyl (-CH3) Trifluoromethyl (-CF3) Increased metabolic stability, altered electronics. cardiff.ac.uk
Methyl (-CH3) Halogen (e.g., -Cl, -F) Modified lipophilicity and electronic character.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. nih.gov By understanding the key interactions between a ligand and its target, medicinal chemists can rationally design modifications to improve binding.

For analogues of "this compound," SBDD can guide the derivatization of the ethanamine side chain to exploit specific pockets within the target's binding site. For example, if a hydrophobic pocket is identified near the amine, appending a lipophilic group could enhance potency. Conversely, if a charged residue is nearby, introducing a complementary charge could lead to stronger interactions. This approach has been successfully used in the development of potent and selective kinase inhibitors. cardiff.ac.uk

In the absence of a high-resolution structure of the target protein, ligand-based drug design methods can be employed. These approaches use the knowledge of existing active molecules to develop a pharmacophore model, which describes the essential steric and electronic features required for biological activity. This model can then be used to search large chemical databases for new compounds that fit the model.

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. ijfmr.comenamine.net For the "this compound" core, virtual libraries of derivatives can be generated and docked into the active site of a target protein. nih.gov This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. ijfmr.com Collaborative virtual screening efforts have also proven effective in rapidly expanding the chemical space around a hit compound. scispace.com

Synthetic Accessibility and Derivatization Potential for Medicinal Chemistry Libraries

The synthetic tractability of a scaffold is a critical consideration in medicinal chemistry, as it dictates the feasibility of producing a diverse library of analogues for structure-activity relationship (SAR) studies. The "this compound" scaffold is synthetically accessible through various established chemical routes. researchgate.netnih.gov

The pyrimidine ring itself can be constructed through condensation reactions. researchgate.net The ethanamine side chain can be introduced through methods such as reductive amination of a corresponding ketone. The amino group of the ethanamine moiety is a particularly useful handle for derivatization. It can readily undergo a variety of reactions, including:

Acylation: to form amides. smolecule.com

Alkylation: to introduce new substituents. smolecule.com

Reductive amination: with aldehydes or ketones to generate more complex amines.

This high derivatization potential allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing the biological activity and drug-like properties of lead compounds. core.ac.uk The creation of focused libraries of compounds based on this scaffold is a key strategy for identifying potent and selective drug candidates. nih.gov

Table 2: Common Derivatization Reactions at the Ethan-1-amine Moiety

Reaction Type Reagent Resulting Functional Group
Acylation Acyl chloride, Carboxylic acid Amide
Sulfonylation Sulfonyl chloride Sulfonamide
Reductive Amination Aldehyde/Ketone, Reducing agent Secondary/Tertiary Amine

Future Perspectives and Emerging Research Trajectories for 1 6 Methylpyrimidin 4 Yl Ethan 1 Amine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov For the synthesis of pyrimidine (B1678525) amines like 1-(6-Methylpyrimidin-4-yl)ethan-1-amine, flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and better reproducibility. vapourtec.commdpi.com The ability to telescope reaction steps—combining multiple transformations into a single, uninterrupted sequence—minimizes the need for intermediate isolation and purification, thereby streamlining the entire process. nih.govnih.gov

Automated synthesis platforms, which integrate flow reactors with robotic systems for reagent handling, reaction monitoring, and product purification, are poised to revolutionize the synthesis of complex molecules. researchgate.netacs.orgscripps.edu Such systems enable high-throughput experimentation for rapid optimization of reaction conditions and the creation of diverse compound libraries for drug discovery. acs.orgnih.gov For instance, a sequence involving a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular C–N bond formation has been successfully automated in a continuous flow setup to produce various N-heterocycles. nih.gov This approach could be adapted for the modular synthesis of derivatives of this compound, allowing for on-demand production and accelerated discovery of new analogues with tailored properties.

ParameterBatch SynthesisContinuous Flow Synthesis
Control Limited control over exotherms, mixingPrecise control of temperature, pressure, mixing
Scalability Challenging, often requires re-optimizationSimpler, linear scalability
Safety Handling of large volumes of hazardous materialsSmaller reaction volumes, in-situ generation of unstable intermediates
Efficiency Multiple workup and isolation stepsTelescoped reactions, reduced manual handling
Reproducibility Can vary between batchesHigh consistency and reproducibility

Data-Driven and AI-Assisted Synthesis Prediction for Pyrimidine Amines

For pyrimidine amines, AI models can predict the regioselectivity of substitutions, forecast potential side products, and recommend catalysts or reagents to maximize yield. nih.gov Machine learning has been applied to predict the formation of nitrogen heterocycles in complex mixtures, demonstrating its potential to aid in controlling synthetic outcomes. nih.gov As these predictive models become more sophisticated, they will be indispensable for designing efficient and robust syntheses for complex targets like derivatives of this compound, accelerating the discovery of new chemical entities. rsc.orgmiragenews.com

Advanced Characterization Techniques for Dynamic Systems

While standard characterization techniques like NMR, IR, and mass spectrometry are essential for confirming the structure of final products, they often provide limited insight into the dynamic processes of a reaction. nih.govresearchgate.netjournalijar.comsciencescholar.us The future of chemical analysis lies in advanced, in-situ techniques that can monitor reactions in real-time. Spectroscopic methods such as process analytical technology (PAT) integrated into flow reactors can provide continuous data on reactant consumption and product formation, enabling precise control and optimization of the synthetic process.

Understanding the behavior of molecules in complex, dynamic systems is crucial. For pyrimidine amines, techniques like 2D NMR spectroscopy, X-ray crystallography of reaction intermediates, and computational modeling can elucidate transient states and reaction mechanisms. researchgate.net These advanced characterization tools are vital for understanding the subtleties of catalysis, self-assembly, and unconventional reactivity, providing the foundational knowledge needed to design next-generation materials and processes.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The pyrimidine core, with its hydrogen bond donors and acceptors, is an excellent scaffold for building complex supramolecular architectures. nih.gov The spontaneous organization of molecules into ordered structures through non-covalent interactions—a process known as self-assembly—is a powerful strategy for creating functional nanomaterials. researchgate.net Pyrimidine and purine (B94841) bases have been shown to form two-dimensional self-assembled monolayers at solid-liquid interfaces, suggesting a potential role in the origins of life and materials science. nih.gov

The future exploration of this compound in this field is promising. Its chiral nature and ability to participate in hydrogen bonding and π–π stacking interactions make it a candidate for creating chiral aggregates, liquid crystals, or functional gels. researchgate.netnih.gov By modifying the substituents on the pyrimidine ring or the ethanamine side chain, it is possible to tune the self-assembly behavior to create materials with specific optical, electronic, or biological properties. acs.orgacs.org These self-assembled systems could find applications in areas such as chiral recognition, asymmetric catalysis, and drug delivery.

Unconventional Reactivity and Novel Bond Formations

Moving beyond traditional synthetic methods, future research will increasingly focus on unconventional reactivity and the development of novel bond-forming strategies. For pyrimidine amines, this includes exploring direct C-H functionalization, which avoids the need for pre-functionalized starting materials, and metal-free C-N bond-forming reactions that offer a more sustainable alternative to heavy metal catalysis. rsc.orgresearchgate.net

Recent advances have demonstrated innovative ways to construct the pyrimidine ring itself, such as through oxidative [3 + 2 + 1] annulations or iridium-catalyzed multicomponent syntheses from alcohols. organic-chemistry.org Other novel approaches include the direct synthesis of pyrimidines from dinitrogen and carbon, bypassing ammonia (B1221849) as an intermediate, and the condensation of amides with nitriles. oup.comnih.gov Applying these cutting-edge methods to synthesize and functionalize this compound and its analogues will enable the creation of previously inaccessible molecular structures and expand the chemical space available for discovery. nih.gov

Q & A

What are the common synthetic routes for 1-(6-Methylpyrimidin-4-yl)ethan-1-amine, and how are reaction conditions optimized?

Basic
A prevalent method involves reductive amination or condensation reactions using pyrimidine derivatives and amines. For example, similar compounds like 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines are synthesized by refluxing ketones (e.g., 1-(4-morpholinophenyl)ethanone) with substituted aldehydes in ethanol under basic conditions (e.g., NaOH), followed by cyclization with guanidine nitrate and LiOH . Purification often employs column chromatography with silica gel and ethyl acetate/petroleum ether gradients .

Advanced
Optimization focuses on substituent effects and catalyst selection . For instance, varying aryl groups in the aldehyde precursor can influence yield and regioselectivity. Lithium hydroxide enhances cyclization efficiency by deprotonating intermediates, while ethanol as a solvent balances polarity and reflux temperature (~78°C). Reaction time (4–10 hours) and stoichiometric ratios (e.g., 1:1 aldehyde:ketone) are critical for minimizing side products .

How is this compound characterized using spectroscopic and chromatographic methods?

Basic
1H NMR and HRMS are standard for structural confirmation. For pyrimidine derivatives, key NMR signals include aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.5 ppm). HRMS provides exact mass verification (e.g., [M+H]+ for C8H12N4: 165.1138) . HPLC (≥98% purity) and melting point analysis further validate purity .

Advanced
Contradictions in spectral data (e.g., unexpected splitting in NMR) can arise from tautomerism or crystallographic packing effects. For example, pyrimidine rings may exhibit keto-enol tautomerism, altering proton environments. Resolving such issues requires variable-temperature NMR or X-ray crystallography to confirm dominant tautomeric forms .

What crystallographic techniques are used to determine the molecular structure of this compound?

Advanced
Single-crystal X-ray diffraction (XRD) with SHELXL software is the gold standard. The compound’s pyrimidine core and substituents are resolved using Mo/Kα radiation (λ = 0.71073 Å). SHELXL refines parameters like bond angles, torsion angles, and R-factors (e.g., R1 < 0.05 for high-resolution data). Hydrogen bonding networks and π-π stacking interactions are visualized using programs like Mercury .

How can researchers evaluate the biological activity of this compound, particularly antimicrobial properties?

Advanced
In vitro assays against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) are standard. Minimum inhibitory concentration (MIC) values are determined via broth microdilution (ISO 20776-1). Pyrimidine derivatives often exhibit activity via enzyme inhibition (e.g., dihydrofolate reductase) or membrane disruption. Structure-activity relationships (SAR) are explored by modifying substituents (e.g., methyl groups at C6 enhance lipophilicity and penetration) .

How do researchers resolve discrepancies between computational predictions and experimental data for this compound?

Advanced
Discrepancies in docking studies (e.g., predicted vs. observed binding affinities) may arise from solvent effects or conformational flexibility. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) account for solvation and protein flexibility. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Ka) and enthalpic contributions .

What strategies mitigate byproduct formation during the synthesis of this compound?

Advanced
Byproducts like N-alkylated isomers or oxidation products are minimized by:

  • Temperature control : Lowering reflux temperatures reduces side reactions.
  • Catalyst optimization : Palladium on carbon (Pd/C) under H2 atmosphere selectively reduces oximes to amines without over-reduction .
  • Protecting groups : Temporary protection of amine groups (e.g., Boc) during coupling steps improves regioselectivity .

How is the stability of this compound assessed under varying storage conditions?

Advanced
Accelerated stability studies (ICH Q1A guidelines) involve:

  • Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks.
  • HPLC monitoring : Degradation products (e.g., hydrolyzed amines) are quantified. Optimal storage is at 4°C in amber vials to prevent photolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.